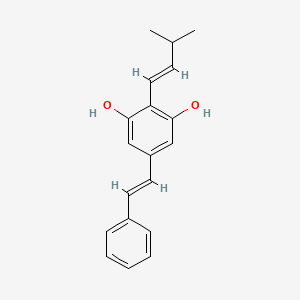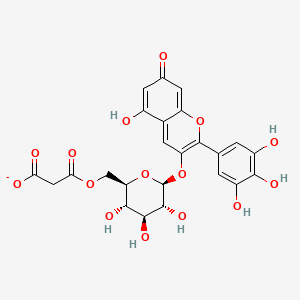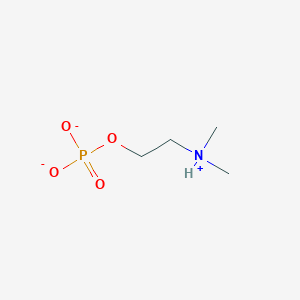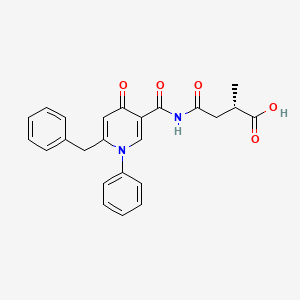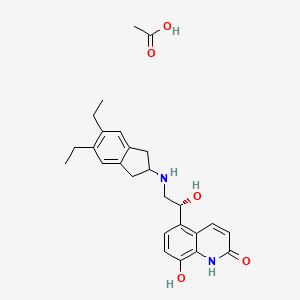
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid is a carbocyclic fatty acid.
Applications De Recherche Scientifique
1. Role in Corrosion and Scale Inhibition
2-Dihydroxyphosphonyl-2-hydroxy-propionic acid (DHHPA) and related compounds have been synthesized and shown to function effectively as corrosion and scale inhibitors. These compounds, including 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA), demonstrate potential applications in protecting materials against corrosion and scale formation in various industrial settings (Mikroyannidis, 1987).
2. In Metabolic Pathways of Fungi
Metabolites similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid have been identified in Aspergillus niger, a common fungus. These metabolites, including 2-methylene-3-(6-hydroxyhexyl)-butanedioic acid, play significant roles in the fungus's metabolic pathways. The presence and function of these metabolites in fungi offer insights into their potential bioactive properties and applications in biotechnology (Almassi, Ghisalberti, & Rowland, 1994).
3. Catalytic Applications in Organic Synthesis
Compounds structurally similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid are utilized in various organic synthesis processes. For instance, dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation, showcasing the potential of these compounds in facilitating chemical transformations important in pharmaceutical and material science industries (Kollár, Consiglio, & Pino, 1987).
4. Biological Activity and Synthesis
Various derivatives of butanedioic acid, including those structurally related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid, have been synthesized and studied for their biological activity. These studies offer valuable insights into the potential medical and biological applications of these compounds (Mukovoz et al., 2019).
5. Application in Enzyme Inhibition
Research into conformationally restricted substrate analogs has shown that compounds related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid can act as enzyme inhibitors. These compounds have been studied for their interaction with enzymes like 3-isopropylmalate dehydrogenase, suggesting their potential use in biochemical research and drug development (Chiba et al., 1997).
Propriétés
Nom du produit |
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |
|---|---|
Formule moléculaire |
C8H10O5 |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |
InChI |
InChI=1S/C8H10O5/c1-4-2-5(4)8(13,7(11)12)3-6(9)10/h5,13H,1-3H2,(H,9,10)(H,11,12) |
Clé InChI |
HVURSLAWIDCRKB-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



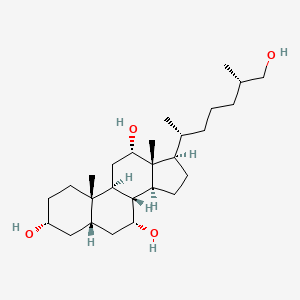
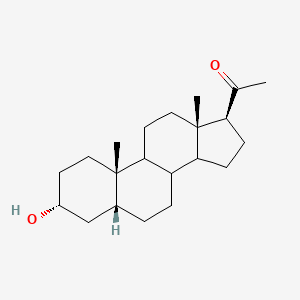
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)
![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)
